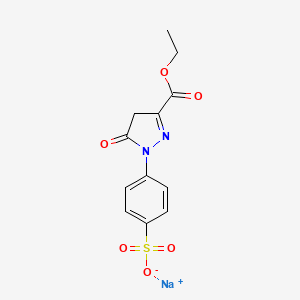
Clorohidroxisonicotinamidina
Descripción general
Descripción
Chlorohydroxyisonicotinamidine is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . It is a derivative of isonicotinamide, featuring a chlorine atom and a hydroxyl group attached to the isonicotinamide structure. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use.
Aplicaciones Científicas De Investigación
Chlorohydroxyisonicotinamidine has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research involving chlorohydroxyisonicotinamidine may explore its potential as a lead compound for drug development, particularly in the context of antimicrobial or anti-inflammatory agents.
Industry: It can be employed in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mecanismo De Acción
Target of Action
Isoniazid primarily targets organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase. Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
Isoniazid disrupts several biochemical pathways in the target organisms. It inhibits mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect. Isoniazid also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .
Result of Action
The result of Isoniazid’s action is the death of the target organisms. It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chlorohydroxyisonicotinamidine can be synthesized through various chemical reactions involving isonicotinamide as the starting material. One common method involves the chlorination of isonicotinamide followed by hydroxylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride (SOCl2) and hydroxylating agents like hydrogen peroxide (H2O2).
Industrial Production Methods: In an industrial setting, the production of chlorohydroxyisonicotinamidine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Chlorohydroxyisonicotinamidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize chlorohydroxyisonicotinamidine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of chlorohydroxyisonicotinamidine, as well as substituted analogs depending on the nucleophile used.
Comparación Con Compuestos Similares
Isonicotinamide
Isoniazid
Isonicotinic acid hydrazide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-chloro-N'-hydroxypyridine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSMRNWUUNGSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=NO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1/C(=N/O)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670641 | |
| Record name | (Z)-1-(2-Chloropyridin-4(1H)-ylidene)-1-nitrosomethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857653-85-1 | |
| Record name | (Z)-1-(2-Chloropyridin-4(1H)-ylidene)-1-nitrosomethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone](/img/structure/B1494601.png)








![5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1494647.png)

![Disodium;5-[[4-[(4-amino-3-methoxyphenyl)diazenyl]-2-ethoxy-6-sulfonaphthalen-1-yl]diazenyl]-6-oxidonaphthalene-2-sulfonate](/img/structure/B1494665.png)
![(2S,16S,21R)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene](/img/structure/B1494669.png)
